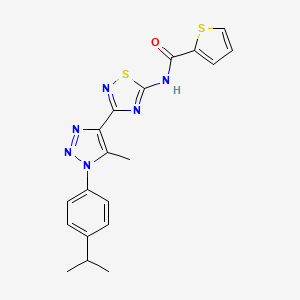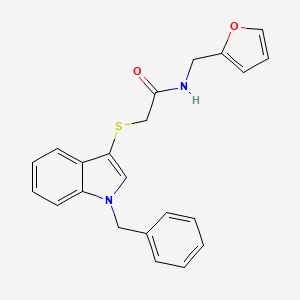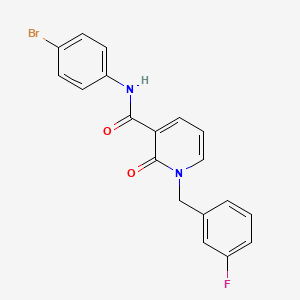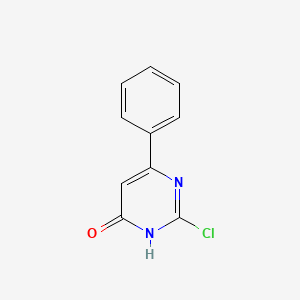![molecular formula C23H27N3O2 B2980420 1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034529-19-4](/img/structure/B2980420.png)
1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an azetidine ring and a piperidine ring . It’s likely that this compound could have interesting chemical properties due to its complex structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, azetidine and piperidine rings are common in many pharmaceutical compounds and there are well-established methods for their synthesis . For example, azetidines can be synthesized from β-amino acids or ketenes and imines .Molecular Structure Analysis
The compound contains an azetidine ring, which is a four-membered nitrogen-containing ring, and a piperidine ring, which is a six-membered nitrogen-containing ring . The presence of these rings could have a significant impact on the compound’s chemical properties and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing azetidine and piperidine rings can undergo a variety of reactions. For example, the nitrogen in these rings can act as a nucleophile, allowing it to participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence of polar functional groups, the overall size and shape of the molecule, and the presence of aromatic rings .科学的研究の応用
Synthesis and Biological Evaluation
A study conducted by Thomas, A. B., Nanda, R., Kothapalli, L., & Hamane, S. C. (2016) described the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazide, showing potential antidepressant and nootropic activities. This research highlights the significance of azetidinone skeletons in developing CNS active agents (Thomas et al., 2016).
Antimicrobial and Antitubercular Activities
Chandrashekaraiah, M., Lingappa, M., Gowda, V. D. C., & Bhadregowda, D. G. (2014) synthesized pyrimidine-azetidinone analogues and tested them for antimicrobial and antitubercular activities, providing a basis for designing active compounds against bacterial infections (Chandrashekaraiah et al., 2014).
Anti-HIV-1 Activity
Imamura, S., Ichikawa, T., Nishikawa, Y., Kanzaki, N., Takashima, K., Niwa, S., Iizawa, Y., Baba, M., & Sugihara, Y. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist, TAK-220, with potent anti-HIV-1 activity, demonstrating the therapeutic potential of piperidine derivatives in treating viral infections (Imamura et al., 2006).
Advanced Building Blocks for Drug Discovery
Feskov, I. O., Chernykh, A. V., Kuchkovska, Y. O., Daniliuc, C., Kondratov, I., & Grygorenko, O. (2019) developed "stretched" analogues of piperidine, demonstrating their utility as advanced building blocks in lead optimization programs for drug discovery (Feskov et al., 2019).
Anti-angiogenic and DNA Cleavage Activities
Kambappa, V., Chandrashekara, G. K., Rekha, N. D., Shivaramu, P., & Palle, K. (2017) synthesized novel piperidine-4-carboxamide derivatives, showing significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
特性
IUPAC Name |
1-[1-[2-(4-phenylphenyl)acetyl]azetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c24-23(28)20-10-12-25(13-11-20)21-15-26(16-21)22(27)14-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,20-21H,10-16H2,(H2,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZPLYZZJQNHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2980338.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone](/img/structure/B2980340.png)

![3-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/no-structure.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2980345.png)




![Methyl 8-chloro-2-oxo-4-[(2-thienylmethyl)amino]-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2980354.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid](/img/structure/B2980357.png)

![7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2980360.png)